Alloc-Gly-OH.DCHA

Vue d'ensemble

Description

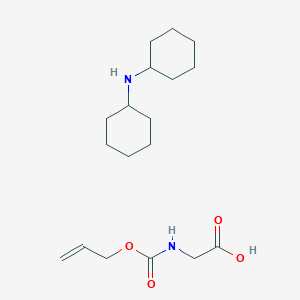

Alloc-Gly-OH.DCHA, also known as N-α-Allyloxycarbonyl-glycine dicyclohexylammonium salt, is a compound used in the field of amino acids and glycine . It has a molecular weight of 159.14·181.32 g/mole and a formula of C6H9NO4·C12H23N .

Synthesis Analysis

The synthesis of Alloc-Gly-OH.DCHA involves several steps. One method involves the coupling of Glycine with Allyl carbonochloridate to produce Alloc-Gly-OH . Another method involves the reaction of Glycine with 1-(allyloxycarbonyl)aziridine-2-carboxylic acid to produce Alloc-Gly-OH .

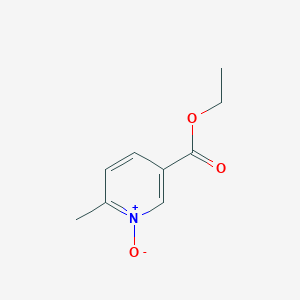

Molecular Structure Analysis

The molecular structure of Alloc-Gly-OH.DCHA is represented by the formula C6H9NO4·C12H23N . The exact mass of the compound is 159.05300 .

Chemical Reactions Analysis

The chemical reactions involving Alloc-Gly-OH.DCHA are complex and involve multiple steps. For instance, the synthesis of Alloc-Gly-OH involves the reaction of Glycine with Allyl carbonochloridate .

Physical And Chemical Properties Analysis

Alloc-Gly-OH.DCHA is a solid compound . Its exact mass is 159.05300 and it has a molecular formula of C6H9NO4 . The compound has a LogP value of 0.18760, indicating its lipophilicity .

Applications De Recherche Scientifique

Peptide Synthesis

Alloc-Gly-OH.DCHA finds application in peptide synthesis. For instance, Sureshbabu and Chennakrishnareddy (2009) utilized HOAt.DCHA as a co-coupling agent in the synthesis of peptides, demonstrating its efficiency in synthesizing β-casomorphin and other peptides with high yield and without racemization (Sureshbabu & Chennakrishnareddy, 2009).

Chemical Biology of Libraries

In the field of chemical biology, dynamic combinatorial chemistry (DCC), involving dynamic combinatorial libraries, is a notable application. Ramström et al. (2002) discussed how DCC, which is based on reversible exchange processes, can be used in various systems, including biological ones. This method, potentially involving compounds like Alloc-Gly-OH.DCHA, can be instrumental in direct ligand screening to receptors without extensive knowledge of site structures (Ramström et al., 2002).

Dendritic Cell Activation and Function

In immunology, understanding the modulation of dendritic cell (DC) activation and function is crucial. Jantsch et al. (2008) explored the effects of hypoxia and Hypoxia-Inducible Factor-1α on murine DC activation and function. While not directly involving Alloc-Gly-OH.DCHA, this research contributes to the broader understanding of DC behavior, which can be relevant when considering applications of various compounds in immunological contexts (Jantsch et al., 2008).

Metabolic Modulation in Cancer Cells

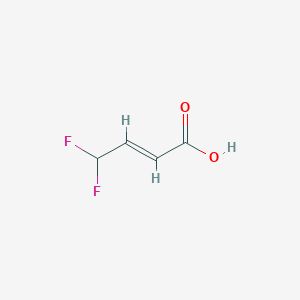

The use of metabolic modulators like dichloroacetate (DCA) in targeting tumor metabolism is another area of interest. Pathak et al. (2014) described the development of Mito-DCA, a compound enhancing the potency and specificity of DCA for cancer cells. This research is indicative of the potential for using similar molecular scaffolds for targeted therapy in oncology, which could include Alloc-Gly-OH.DCHA derivatives (Pathak et al., 2014).

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-11-6(10)7-4-5(8)9/h11-13H,1-10H2;2H,1,3-4H2,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGNWCIOTXQIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alloc-Gly-OH.DCHA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3395787.png)

![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-](/img/structure/B3395813.png)